molecular formula C19H24ClNO B12741927 Phenylbenzyl-(2-piperidyl)-carbinol hydrochloride CAS No. 94913-85-6

Phenylbenzyl-(2-piperidyl)-carbinol hydrochloride

Cat. No.: B12741927
CAS No.: 94913-85-6
M. Wt: 317.9 g/mol
InChI Key: POHFIZQZQUIPPR-UHFFFAOYSA-N
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Description

Phenylbenzyl-(2-piperidyl)-carbinol hydrochloride is a chemical compound that belongs to the class of piperidine derivatives Piperidine is a six-membered heterocycle containing one nitrogen atom and five carbon atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Phenylbenzyl-(2-piperidyl)-carbinol hydrochloride typically involves the reaction of phenylbenzyl chloride with 2-piperidylmethanol in the presence of a base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction mixture is then treated with hydrochloric acid to obtain the hydrochloride salt of the compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

Phenylbenzyl-(2-piperidyl)-carbinol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring or the benzyl group is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Scientific Research Applications

Phenylbenzyl-(2-piperidyl)-carbinol hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.

    Industry: The compound is used in the development of new materials and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of Phenylbenzyl-(2-piperidyl)-carbinol hydrochloride involves its interaction with specific molecular targets and pathways. The compound is known to interact with neurotransmitter receptors in the brain, modulating their activity and influencing neurological functions. This interaction is believed to be mediated through the binding of the compound to the receptor sites, leading to changes in receptor conformation and activity.

Comparison with Similar Compounds

Phenylbenzyl-(2-piperidyl)-carbinol hydrochloride can be compared with other piperidine derivatives, such as:

    Methylphenidate: A stimulant used in the treatment of attention-deficit hyperactivity disorder (ADHD).

    Piperine: An alkaloid found in black pepper with various biological activities.

    Piperidinone: A key intermediate in the synthesis of pharmaceuticals and agrochemicals.

Properties

CAS No.

94913-85-6

Molecular Formula

C19H24ClNO

Molecular Weight

317.9 g/mol

IUPAC Name

1,2-diphenyl-1-piperidin-2-ylethanol;hydrochloride

InChI

InChI=1S/C19H23NO.ClH/c21-19(17-11-5-2-6-12-17,18-13-7-8-14-20-18)15-16-9-3-1-4-10-16;/h1-6,9-12,18,20-21H,7-8,13-15H2;1H

InChI Key

POHFIZQZQUIPPR-UHFFFAOYSA-N

Canonical SMILES

C1CCNC(C1)C(CC2=CC=CC=C2)(C3=CC=CC=C3)O.Cl

Origin of Product

United States

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